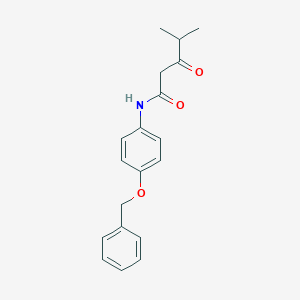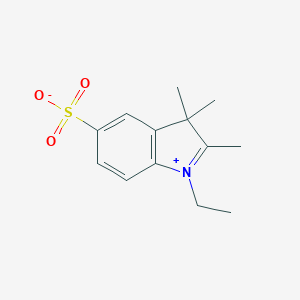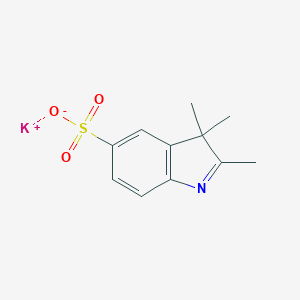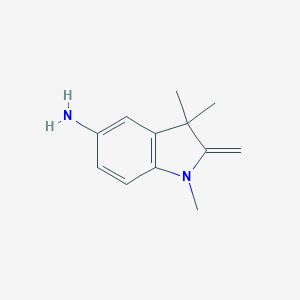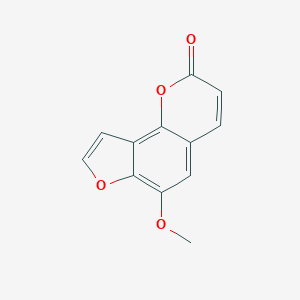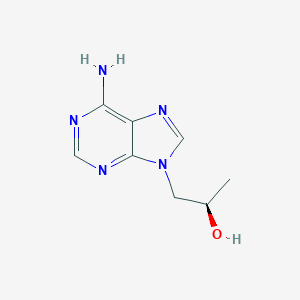
(R)-9-(2-Hydroxypropyl)adenine
概要
説明
Synthesis Analysis
The synthesis of (R)-9-(2-Hydroxypropyl)adenine and related compounds involves complex chemical processes. Among these, acyclic nucleoside phosphonate (ANP) analogues exhibit potent and selective antiviral activity, showcasing the synthesis's importance in medicinal chemistry (Naesens et al., 1997). The approach towards synthesizing these compounds leverages specific interactions with viral DNA polymerase, highlighting the synthesis's precision and targeted nature in drug development.
Molecular Structure Analysis
The molecular structure of (R)-9-(2-Hydroxypropyl)adenine plays a crucial role in its chemical behavior and interactions. Studies on related compounds, like glycosyl inositol phosphoryl ceramides (GIPCs), emphasize the significance of structural analysis in understanding the compound's biological functions and membrane interactions (Buré et al., 2014). The unique and homogeneous conformation of these molecules underscores the importance of detailed structural analysis.
Chemical Reactions and Properties
The chemical reactions involving (R)-9-(2-Hydroxypropyl)adenine are influenced by its molecular structure. The enzyme adenosine deaminase, which catalyzes the deamination of adenosine to inosine, showcases the compound's reactive capabilities and its potential applications in biotransformations for enzymatic synthesis (Gupta & Nair, 2006). This highlights the compound's versatility in chemical reactions, contributing to its potential in various scientific and medicinal applications.
Physical Properties Analysis
The physical properties of (R)-9-(2-Hydroxypropyl)adenine, such as solubility, melting point, and stability, are essential for its application in various fields. Although specific studies on these properties were not identified in the current literature search, it is known that the physical characteristics of similar compounds significantly impact their practical applications and effectiveness in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for modifications, determine (R)-9-(2-Hydroxypropyl)adenine's utility in scientific research. Studies on related compounds, such as hydroxycinnamic acids, offer insights into the structure-activity relationships that define antioxidant properties, providing a model for understanding the chemical properties of (R)-9-(2-Hydroxypropyl)adenine (Razzaghi-Asl et al., 2013).
科学的研究の応用
Synthesis for Drug Discovery : Rivera et al. (2016) developed a method for preparing deuterium and tritium labeled (R)-9-(2-hydroxypropyl)adenine, using ketoreductase enzyme catalyzed reduction. This is significant for drug discovery and development (Rivera et al., 2016).
Antiviral Activity : De Clercq et al. (1978) reported that (S)-9-(2,3-Dihydroxypropyl)adenine exhibits broad-spectrum antiviral activity against various DNA and RNA viruses, including vaccinia, herpes simplex, and measles (De Clercq et al., 1978).
Inhibitory Effects on Hepatitis B Virus : Heijtink et al. (1994) found that acyclic nucleoside phosphonates, including derivatives of (R)-9-(2-Hydroxypropyl)adenine, have inhibitory effects on human and duck hepatitis B virus infections (Heijtink et al., 1994).
Binding to Adenosine Deaminase : Schaeffer et al. (1965) and (1967) studied the binding of 9-(hydroxyalkyl)-adenines to adenosine deaminase, revealing insights into their inhibitory properties and the role of the hydroxyl group (Schaeffer et al., 1965); (Schaeffer & Schwender, 1967).
Inhibition of HIV Replication : Hostetler et al. (2006) demonstrated that certain derivatives of (R)-9-(2-Hydroxypropyl)adenine are potent inhibitors of HIV replication (Hostetler et al., 2006).
Structural Relationships and Antiviral Activity : De Clercq and Holý (1979) observed that structurally related aliphatic nucleoside analogues, like (S)-DHPA, show antiviral activity against certain viruses at low concentrations (De Clercq & Holý, 1979).
Potential in Treating Viral Infections : Naesens et al. (1997) reviewed the potential of HPMPC, PMEA, and related acyclic nucleoside phosphonate analogues as broad-spectrum antiviral agents for treating various viral infections (Naesens et al., 1997).
Quantification in Human Plasma and Urine : Naesens et al. (1992) developed a method to quantify acyclic adenine nucleoside phosphonates, including PMEA, HPMPA, and FPMPA, in human plasma and urine, suitable for analyzing these drugs in human patients (Naesens et al., 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-1-(6-aminopurin-9-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332178 | |
| Record name | (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-9-(2-Hydroxypropyl)adenine | |
CAS RN |
14047-28-0 | |
| Record name | (αR)-6-Amino-α-methyl-9H-purine-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Hydroxypropyl)adenine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-9-(2-hydroxypropyl)adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-HYDROXYPROPYL)ADENINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43H6SBP55W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
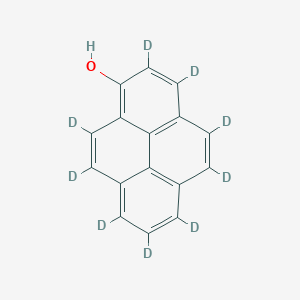
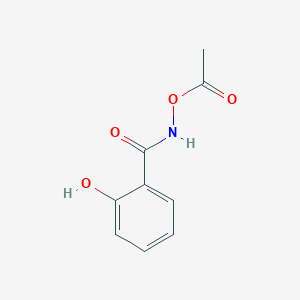
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
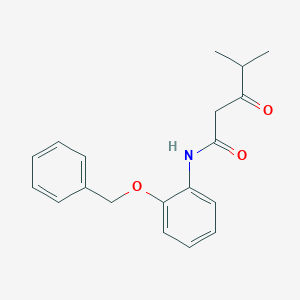
![(4R,6R)-6-[2-[2-(4-Fluorophenyl)-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B16613.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)
